N-(3-Fluorobenzyl)-2,5-dimethylaniline
Overview
Description
N-(3-Fluorobenzyl)-2,5-dimethylaniline: is an organic compound that belongs to the class of anilines It is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom of a 2,5-dimethylaniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorobenzyl)-2,5-dimethylaniline typically involves the reaction of 3-fluorobenzyl chloride with 2,5-dimethylaniline. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or toluene to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Fluorobenzyl)-2,5-dimethylaniline can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amines or other reduced products.
Substitution: this compound can participate in various substitution reactions, including halogenation, nitration, and sulfonation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, varying temperatures and solvents.
Major Products:
Oxidation: Quinones, oxidized aniline derivatives.
Reduction: Amines, reduced aniline derivatives.
Substitution: Halogenated, nitrated, or sulfonated aniline derivatives.
Scientific Research Applications
Chemistry: N-(3-Fluorobenzyl)-2,5-dimethylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of fluorinated anilines on biological systems. It can be used in the development of fluorescent probes or as a ligand in biochemical assays.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials. Its unique chemical properties make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of N-(3-Fluorobenzyl)-2,5-dimethylaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and specificity for certain targets, while the dimethylaniline moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
N-(3-Chlorobenzyl)-2,5-dimethylaniline: Similar structure but with a chlorine atom instead of fluorine.
N-(3-Bromobenzyl)-2,5-dimethylaniline: Similar structure but with a bromine atom instead of fluorine.
N-(3-Methylbenzyl)-2,5-dimethylaniline: Similar structure but with a methyl group instead of fluorine.
Uniqueness: N-(3-Fluorobenzyl)-2,5-dimethylaniline is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2,5-dimethylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-11-6-7-12(2)15(8-11)17-10-13-4-3-5-14(16)9-13/h3-9,17H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLROZQWKXMIIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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